molecular formula C8H12N2O2 B1314787 ethyl 3-(1H-imidazol-1-yl)propanoate CAS No. 24215-02-9

ethyl 3-(1H-imidazol-1-yl)propanoate

Cat. No. B1314787
CAS RN: 24215-02-9
M. Wt: 168.19 g/mol
InChI Key: KKKUPBGJXHDOFE-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-imidazol-1-yl)propanoate is a biochemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 .


Molecular Structure Analysis

The InChI code for ethyl 3-(1H-imidazol-1-yl)propanoate is 1S/C8H12N2O2/c1-2-12-8(11)3-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

Ethyl 3-(1H-imidazol-1-yl)propanoate has a density of 1.1±0.1 g/cm^3, a boiling point of 316.4±25.0 °C at 760 mmHg, and a flash point of 145.2±23.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Synthesis and Structural Transformations

Ethyl 3-(1H-imidazol-1-yl)propanoate and its derivatives have been synthesized through various chemical reactions. Jasiński et al. (2008) reported the synthesis of optically active 1H-imidazole 3-oxides derived from amino acid esters, showcasing the versatility of imidazole compounds in synthetic chemistry. These compounds can be transformed into dihydro-1H-imidazole-2-thione derivatives via a sulfur-transfer reaction, highlighting their potential in creating diverse molecular structures (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Characterization and Properties

The structural and electronic properties of ethyl 3-(1H-imidazol-1-yl)propanoate derivatives have been explored using various spectroscopic and computational methods. Tanak et al. (2009) synthesized and characterized ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate, providing insights into its molecular geometry, conformational flexibility, and electronic properties through density functional theory (DFT) calculations (Tanak, Köysal, Ünver, Yavuz, Işık, & Sancak, 2009).

Applications in Polymer Science

Vijayakrishna et al. (2008) demonstrated the synthesis and ionic responsiveness of double hydrophilic block copolymers based on ionic liquid monomer units, incorporating imidazolium-based ionic liquid monomers. This work highlights the application of ethyl 3-(1H-imidazol-1-yl)propanoate derivatives in creating responsive polymeric materials (Vijayakrishna, Jewrajka, Ruiz, Marcilla, Pomposo, Mecerreyes, Taton, & Gnanou, 2008).

Antimicrobial Activities

The antimicrobial properties of ethyl 3-(1H-imidazol-1-yl)propanoate derivatives have been investigated, showcasing their potential in developing new antimicrobial agents. Demirayak, Benkli, and Güven (2000) synthesized some 3-arylamino-5-[2-(substituted 1-imidazolyl)ethyl]-1,2,4-triazole derivatives and evaluated their antimicrobial activities, indicating significant antimicrobial efficacy against various bacterial strains (Demirayak, Benkli, & Güven, 2000).

Corrosion Inhibition

Srivastava et al. (2017) explored the use of amino acid-based imidazolium zwitterions as novel and green corrosion inhibitors for mild steel. This study illustrates the potential of ethyl 3-(1H-imidazol-1-yl)propanoate derivatives in industrial applications, particularly in corrosion protection (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

ethyl 3-imidazol-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)3-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKUPBGJXHDOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474333
Record name ethyl 3-(1H-imidazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(1H-imidazol-1-yl)propanoate

CAS RN

24215-02-9
Record name ethyl 3-(1H-imidazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Lin, L Qiu, W Cheng, S Luo, W Ye - Nuclear medicine and biology, 2011 - Elsevier
INTRODUCTION: To enable imaging at an earlier time after injection, a radiopharmaceutical with higher affinity for bone, larger ratio of bone-to-soft tissue uptake and more rapid …
Number of citations: 36 www.sciencedirect.com
G Zbancioc, II Mangalagiu, C Moldoveanu - Ultrasonics Sonochemistry, 2015 - Elsevier
In this study a straightforward and efficient approach concerning synthesis of 1,3-diazole derivatives under ultrasound (US) irradiation as well as under conventional thermal heating (TH…
Number of citations: 44 www.sciencedirect.com
F Wilde, H Lemmerhirt, T Emmrich, PJ Bednarski… - Molecular …, 2014 - Springer
Glutathione peroxidases (GPx) were the first selenocysteine enzymes identified. They play critical roles in cellular defense to excess $$\hbox {H}_{2}\hbox {O}_{2}$$ H 2 O 2 and lipid …
Number of citations: 17 link.springer.com
A Aubé - 2017 - papyrus.bib.umontreal.ca
Le travail présenté dans cette thèse porte sur le développement de chimie de surface et de biocapteurs pouvant être utilisés dans le milieu hospitalier afin d’améliorer les méthodes de …
Number of citations: 1 papyrus.bib.umontreal.ca

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